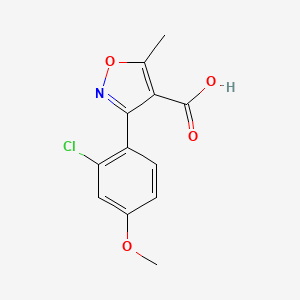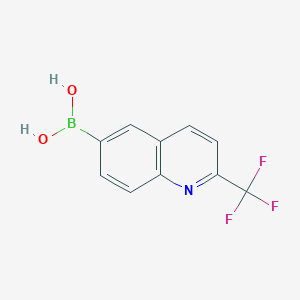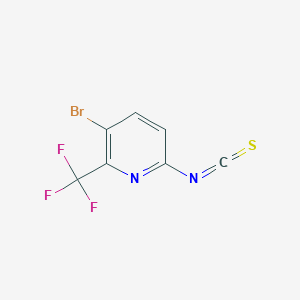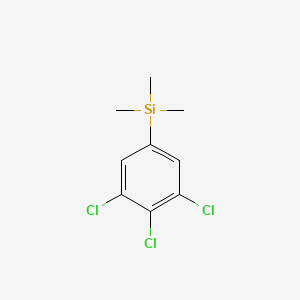
Trimethyl(3,4,5-trichlorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3,4,5-trichlorophenyl)silane is an organosilicon compound with the molecular formula C9H11Cl3Si It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,4,5-trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,4,5-trichlorophenyl)silane typically involves the reaction of 3,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3,4,5−Trichlorophenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(3,4,5-trichlorophenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom in the compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products may include silanes with reduced functional groups.
Oxidation Reactions: Products include silanol derivatives and other oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Trimethyl(3,4,5-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Trimethyl(3,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, reduction, and oxidation, which enable the compound to modify other molecules and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the 3,4,5-trichlorophenyl group.
Trimethyl(phenyl)silane: Similar but without the chlorine atoms on the phenyl ring.
Trimethyl(3-chlorophenyl)silane: Similar but with fewer chlorine atoms on the phenyl ring.
Uniqueness
Trimethyl(3,4,5-trichlorophenyl)silane is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desired.
Eigenschaften
Molekularformel |
C9H11Cl3Si |
|---|---|
Molekulargewicht |
253.6 g/mol |
IUPAC-Name |
trimethyl-(3,4,5-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)6-4-7(10)9(12)8(11)5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
BTOFWTHCTNICBT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


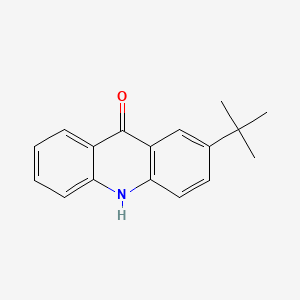

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)

![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
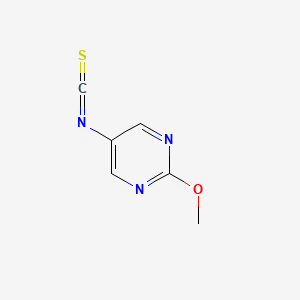
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

